6,7-Dihydro-5H-benzocycloheptene

Description

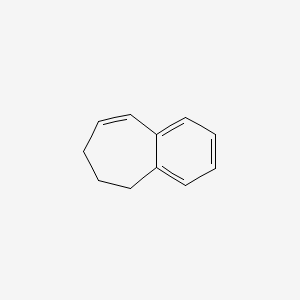

Structure

3D Structure

Properties

IUPAC Name |

8,9-dihydro-7H-benzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRRHWQMEXXDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342470 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7125-62-4 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 6,7-dihydro-5H-benzocycloheptene.

An In-depth Technical Guide to the Chemical Properties of 6,7-dihydro-5H-benzocycloheptene

Introduction

The this compound core, often referred to as benzosuberene, is a structurally significant bicyclic hydrocarbon. It consists of a benzene ring fused to a seven-membered cycloheptene ring. This scaffold is a prevalent structural motif in a range of pharmaceuticals and biologically active natural products.[1][2] Beyond its role as a structural element in bioactive molecules, this compound serves as a versatile and crucial building block in synthetic organic chemistry, providing access to a diverse array of more complex molecular architectures.[1][2] Its unique combination of an aromatic ring and a flexible, non-planar seven-membered aliphatic ring imparts distinct chemical properties and reactivity, making it a subject of considerable interest for researchers, particularly in the field of drug development. Recent explorations into its derivatives as Selective Estrogen Receptor Degraders (SERDs) for cancer therapy underscore its contemporary relevance in medicinal chemistry.[3][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, synthetic methodologies, key chemical transformations, and applications, offering field-proven insights into its behavior and manipulation.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound features a C11H12 molecular formula and a molecular weight of approximately 144.21 g/mol .[5][6] Its formal IUPAC name is 8,9-dihydro-7H-benzo[7]annulene, though it is known by several synonyms, including 1,2-Benzo-1,3-cycloheptadiene.[5]

The seven-membered ring is not planar and adopts various conformations to minimize steric and torsional strain. For cycloheptane systems, twist-chair conformations are generally the most stable, and this conformational flexibility can influence the molecule's reactivity and interaction with biological targets.[8]

A summary of its key computed and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ | PubChem[5] |

| Molecular Weight | 144.21 g/mol | PubChem[5] |

| Monoisotopic Mass | 144.093900383 Da | PubChem[5] |

| IUPAC Name | 8,9-dihydro-7H-benzo[7]annulene | PubChem[5] |

| CAS Number | 7125-62-4 | PubChem[5] |

| XLogP3 | 3.8 | PubChem[5] |

| Complexity | 146 | Guidechem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[5] |

Spectroscopic Characterization

Accurate characterization of this compound and its derivatives is fundamental. The following spectroscopic techniques provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum exhibits distinct signals for the aromatic and aliphatic protons. The four aromatic protons typically appear in the range of δ 7.0-7.2 ppm. The eight aliphatic protons on the seven-membered ring are magnetically non-equivalent and show complex multiplets in the upfield region (δ 1.8-3.0 ppm) due to spin-spin coupling. The benzylic protons at the C5 and C7 positions are typically found around δ 2.8-2.9 ppm.

-

¹³C NMR: The carbon NMR spectrum shows signals for the aromatic carbons (typically between δ 125-142 ppm) and the aliphatic carbons (typically between δ 25-40 ppm). PubChem lists available ¹³C NMR spectra for reference.[5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups and bond types. For the parent molecule, the spectrum is characterized by:

-

Aromatic C-H Stretch: Sharp peaks observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[9]

-

Aliphatic C-H Stretch: Strong, sharp peaks observed just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹).[10][11]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.[9]

-

CH₂ Bending (Scissoring): Absorption around 1450 cm⁻¹.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 144, corresponding to the molecular weight of the compound.[5]

-

Key Fragments: The fragmentation pattern is characterized by the loss of alkyl fragments from the seven-membered ring. Common fragments include m/z = 129 (loss of CH₃), 128 (loss of H₂ and CH₂), and 115 (loss of C₂H₅), which corresponds to the stable tropylium or benzyl cation.[5]

| Spectroscopic Data | Characteristic Values |

| ¹H NMR | Aromatic: δ 7.0-7.2 ppm; Aliphatic: δ 1.8-3.0 ppm |

| ¹³C NMR | Aromatic: δ 125-142 ppm; Aliphatic: δ 25-40 ppm |

| IR (cm⁻¹) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1490 (Aromatic C=C) |

| Mass Spec (m/z) | 144 (M⁺), 129, 128, 115 |

Synthesis Strategies

The construction of the benzocycloheptene framework can be challenging, but several reliable methods have been developed. Common strategies include Friedel-Crafts reactions, ring expansion, and rearrangement reactions.[1][2][12] Intramolecular Friedel-Crafts alkylation (cycloalkylation) is a particularly powerful method for forming the seven-membered ring.[13]

Caption: General workflow for the synthesis of this compound via Friedel-Crafts reactions.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes the cyclization of 5-phenylpentanoic acid to 8,9-dihydro-7H-benzo[7]annulen-5(6H)-one (benzosuberone), a key intermediate that can be readily reduced to the target compound.

Objective: To synthesize benzosuberone via intramolecular Friedel-Crafts acylation.

Materials:

-

5-phenylpentanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 5-phenylpentanoic acid.

-

Reagent Addition: Cautiously add polyphosphoric acid (PPA) with stirring. An excess of PPA (typically 10-20 times the weight of the acid) is used to ensure the reaction goes to completion and to maintain a stirrable mixture.

-

Causality: PPA serves as both the acidic catalyst and the solvent. It protonates the carboxylic acid, facilitating the formation of the key acylium ion electrophile required for the intramolecular attack on the aromatic ring.[13]

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Insight: The elevated temperature is necessary to overcome the activation energy for the cyclization, which forms a moderately strained seven-membered ring.[2]

-

-

Workup: Cool the reaction mixture to room temperature and then quench by carefully pouring it onto crushed ice. This hydrolyzes the PPA and precipitates the organic product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Self-Validation: The bicarbonate wash is a critical step. Effervescence indicates the neutralization of acidic components. The washing should continue until no more gas evolves, ensuring the purity of the final product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude benzosuberone.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

The resulting ketone, benzosuberone, can then be reduced to this compound using standard methods like the Wolff-Kishner or Clemmensen reduction.

Chemical Reactivity

The reactivity of this compound is dictated by its two principal components: the electron-rich aromatic ring and the flexible aliphatic ring containing reactive benzylic positions.

Caption: Key reactivity sites on the this compound scaffold.

Reactions of the Aromatic Ring

The fused aliphatic ring is a weak electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS). Substitutions are generally directed to the ortho (C4) and para (C3) positions relative to the fused ring.

-

Friedel-Crafts Acylation: This is a common and reliable reaction for introducing an acyl group. Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), the reaction proceeds smoothly.[14][15] The resulting ketone product is less reactive than the starting material, preventing over-acylation.[15]

-

Nitration and Halogenation: These standard EAS reactions can be performed using typical reagents (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination) to install nitro and halo substituents, which are valuable handles for further synthetic transformations.

Reactions of the Aliphatic Ring

The aliphatic portion of the molecule, particularly the benzylic carbons (C5), is prone to oxidation and radical reactions.

-

Benzylic Oxidation: The C5 methylene group can be oxidized to a carbonyl group to form benzosuberone, a key synthetic intermediate. Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are effective.

-

Biocatalytic Oxidation: A notable and highly selective transformation is the oxidation using bacterial dioxygenase enzymes. For example, strains expressing toluene dioxygenase can oxidize the molecule to (+)-(5R)-hydroxybenzocyclohept-1-ene with excellent enantiomeric excess (>98% ee) and high yield (90%).[7][16] This highlights a green chemistry approach to producing chiral building blocks. In contrast, naphthalene and biphenyl dioxygenases yield cis-diol products.[7][16] This enzymatic approach provides access to specific, homochiral products that are difficult to obtain through traditional chemical synthesis.

Applications in Drug Discovery and Materials Science

The benzocycloheptene scaffold is a privileged structure in medicinal chemistry. Its rigid, yet three-dimensional, nature allows it to present substituents in well-defined spatial orientations, making it an excellent core for designing ligands that can interact with biological targets.

-

Oncology: As previously mentioned, a significant modern application is in the development of Selective Estrogen Receptor Degraders (SERDs). Sanofi has patented series of substituted 6,7-dihydro-5H-benzo[7]annulene compounds as potent SERDs for the treatment of estrogen receptor-positive cancers, such as breast cancer.[3][4] These compounds aim to overcome resistance to traditional endocrine therapies by promoting the complete degradation of the estrogen receptor.

-

Natural Products: The core structure is found in numerous natural products that exhibit a wide range of biological activities.[1][2] Synthesizing analogs of these natural products is a common strategy in drug discovery.

-

Chemical Biology: Functionalized benzocycloheptenes are valuable precursors for a variety of chemical reactions relevant to chemical biology, including cycloaddition reactions.[1][2]

Conclusion

This compound is a molecule of significant synthetic and medicinal importance. Its chemical properties are defined by the interplay between its aromatic and aliphatic ring systems. A deep understanding of its spectroscopic signature, synthetic accessibility, and distinct reactivity at both the aromatic and benzylic positions is crucial for its effective utilization. The ability to selectively functionalize either ring system, coupled with modern biocatalytic methods for chiral introductions, ensures that the benzocycloheptene scaffold will remain a valuable platform for the development of new therapeutics and functional materials.

References

-

Title: 6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264 Source: PubChem URL: [Link]

-

Title: Chemical Properties of 5H-Benzocycloheptene,6,7,8,9-tetrahydro- (CAS 1075-16-7) Source: Cheméo URL: [Link]

-

Title: Oxidation of this compound by bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase yields homochiral monol or cis-diol enantiomers as major products Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis of functionalized benzocycloheptene analogs Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of functionalized benzocycloheptene analogs Source: Taylor & Francis Online (Duplicate of 5, different URL) URL: [Link]

-

Title: Oxidation of this compound by bacterial strains... Source: ResearchGate URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Substituted 6,7-Dihydro-5H-Benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 6,7-Dihydro-5H-benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Friedel–Crafts reaction - L.S.College, Muzaffarpur Source: L.S. College Muzaffarpur URL: [Link]

-

Title: The features of IR spectrum Source: Mansoura University URL: [Link]

-

Title: 5H-Benzocycloheptene,6,7,8,9-tetrahydro- Source: NIST WebBook URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: Palacký University Olomouc URL: [Link]

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Conformational analysis of cycloheptane... Source: ResearchGate URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Substituted 6,7-Dihydro-5H-Benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,7-Dihydro-5H-benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Oxidation of this compound by bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase yields homochiral monol or cis-diol enantiomers as major products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Enantioselective synthesis of the 5-6-7 carbocyclic core of the gagunin diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 6,7-dihydro-5H-benzocycloheptene

This guide provides a comprehensive analysis of the spectroscopic data for 6,7-dihydro-5H-benzocycloheptene, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, also known as benzosuberene, consists of a benzene ring fused to a seven-membered cycloheptane ring. Understanding its three-dimensional structure and electronic properties is crucial for the rational design of novel therapeutics and functional materials. Spectroscopic techniques are indispensable tools for elucidating these molecular features. This guide will delve into the characteristic spectral signatures of this compound, providing a foundational understanding for its identification and characterization.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This convention will be used throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | m | 4H | Aromatic (H1, H2, H3, H4) |

| ~2.8 | t | 4H | Benzylic (H5, H9) |

| ~2.0 | p | 4H | Aliphatic (H6, H8) |

Interpretation:

The aromatic protons (H1, H2, H3, and H4) appear as a multiplet around 7.1 ppm. The benzylic protons (H5 and H9), being adjacent to the electron-withdrawing benzene ring, are deshielded and resonate as a triplet at approximately 2.8 ppm. The aliphatic protons (H6 and H8) in the seven-membered ring are the most shielded and appear as a pentet around 2.0 ppm. The coupling patterns (triplet and pentet) arise from the spin-spin interactions with neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~141 | C4a, C9a |

| ~129 | C1, C4 |

| ~126 | C2, C3 |

| ~35 | C5, C9 |

| ~32 | C7 |

| ~27 | C6, C8 |

Interpretation:

The quaternary aromatic carbons (C4a and C9a) at the fusion of the two rings are observed at approximately 141 ppm. The protonated aromatic carbons (C1, C4, C2, and C3) resonate in the typical aromatic region between 126 and 129 ppm. The benzylic carbons (C5 and C9) appear around 35 ppm, while the other aliphatic carbons (C6, C7, and C8) are found further upfield between 27 and 32 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 - 3020 | Medium | Aromatic C-H stretch |

| ~2920 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

The IR spectrum is characterized by the presence of both aromatic and aliphatic C-H stretching vibrations. The peaks in the 3060-3020 cm⁻¹ region are indicative of the C-H bonds on the benzene ring. The strong absorptions between 2920 and 2850 cm⁻¹ correspond to the C-H stretching of the methylene groups in the seven-membered ring. The characteristic aromatic C=C stretching vibrations are observed as a set of bands around 1600, 1490, and 1450 cm⁻¹. A strong band around 750 cm⁻¹ is due to the out-of-plane C-H bending of the ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound is consistent with its molecular formula, C₁₁H₁₂.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M - CH₃]⁺ |

| 115 | Moderate | [M - C₂H₅]⁺ or [C₉H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The molecular ion peak [M]⁺ is observed at m/z 144, confirming the molecular weight of the compound.[1] A prominent peak at m/z 129 corresponds to the loss of a methyl radical ([M - CH₃]⁺), likely through rearrangement. Another significant fragment is seen at m/z 115, which could result from the loss of an ethyl radical or correspond to the indenyl cation. The base peak is often observed at m/z 91, which is characteristic of the highly stable tropylium ion ([C₇H₇]⁺), formed via benzylic cleavage and rearrangement.

Caption: Proposed mass spectral fragmentation pathway of this compound.

Experimental Protocols

The spectroscopic data presented in this guide were obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5] The following provides a general overview of the experimental conditions typically employed for the acquisition of such data.

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, transferred to an NMR tube, and placed in the spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is prepared. Solid samples can be analyzed as a KBr pellet or a Nujol mull.

-

Procedure: A background spectrum of the empty sample holder is recorded, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry:

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.

-

Procedure: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide has provided a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interpretation of these spectra offers a comprehensive understanding of the molecular structure and provides a valuable reference for researchers working with this compound and its derivatives. The characteristic spectroscopic signatures outlined herein serve as a crucial tool for the unambiguous identification and characterization of this important chemical entity.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. 6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

NIST. 5H-Benzocycloheptene,6,7,8,9-tetrahydro-. [Link]

-

SDBS. Introduction to the Spectral Data Base (SDBS). [Link]

Sources

- 1. 6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

The 6,7-Dihydro-5H-benzocycloheptene Motif: A Privileged Scaffold in Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 6,7-dihydro-5H-benzocycloheptene, also known as benzosuberene, represents a fascinating and biologically significant structural motif. While its direct occurrence in a vast number of natural products is limited, its core architecture is present in complex polyphenols and has inspired the synthesis of a plethora of potent pharmacological agents. This guide provides a comprehensive technical overview of the this compound core, covering its presence in nature, synthetic strategies for its construction, and its diverse and impactful biological activities. Particular emphasis is placed on its role in the development of anticancer agents, including tubulin polymerization inhibitors and selective estrogen receptor degraders (SERDs), as well as its emerging potential in other therapeutic areas. This document serves as a resource for researchers and drug development professionals, offering detailed protocols, quantitative biological data, and mechanistic insights to facilitate further exploration of this privileged scaffold.

Introduction: The Structural Significance of the Benzocycloheptene Core

The fusion of a benzene ring with a seven-membered carbocycle to form the this compound scaffold creates a unique three-dimensional structure that has proven to be highly amenable to interaction with various biological targets. This tricyclic system possesses a blend of rigidity from the aromatic ring and conformational flexibility from the cycloheptene moiety, allowing for the precise spatial orientation of substituents. This structural characteristic is a key determinant of its biological activity, enabling derivatives to mimic the binding modes of complex natural products. While not as widespread in nature as five- or six-membered ring systems, the benzocycloheptene motif serves as a crucial structural element in a select group of bioactive natural products and has become a cornerstone in the design of novel therapeutics.

The Benzocycloheptene Motif in Natural Products: A Tale of Resveratrol Oligomers

Direct isolation of simple this compound-containing natural products is uncommon. However, the more complex benzocycloheptane framework is a key structural feature in a class of resveratrol oligomers, which are polyphenolic compounds with intricate architectures and significant biological activities. These natural products are biosynthesized through the oxidative coupling of resveratrol units.[1][2]

Notable examples include:

-

Dalesconol A and B: Isolated from the fungus Daldinia eschscholzii, these compounds exhibit potent immunosuppressive activities.[3][4][5][6][7] Their complex heptacyclic structures contain a benzocycloheptane core.

-

Hopeahainol A: A resveratrol tetramer isolated from Hopea hainanensis, hopeahainol A is a potent acetylcholinesterase inhibitor, making it a compound of interest for Alzheimer's disease research.[8][9][10][11][12]

-

Vaticanol A: A resveratrol tetramer found in plants of the Dipterocarpaceae family, vaticanol A also possesses a complex polycyclic structure featuring the benzocycloheptane motif.[13][14][15]

The biosynthesis of these complex molecules is thought to involve the enzyme-mediated oxidative dimerization of resveratrol, leading to the formation of the intricate polycyclic ring systems.[1][2]

Synthetic Strategies for the Benzocycloheptene Core

The construction of the this compound scaffold is a key challenge in the synthesis of its biologically active derivatives. Several synthetic routes have been developed, with two prominent strategies being the Wittig olefination followed by Eaton's reagent-mediated cyclization, and the intramolecular Friedel-Crafts reaction.

Wittig Olefination and Eaton's Reagent-Mediated Cyclization

This multi-step sequence is a widely used and effective method for the synthesis of the benzosuberone core, a key intermediate that can be further elaborated.[16] The general workflow is as follows:

Caption: General workflow for benzosuberone synthesis via Wittig olefination and Eaton's reagent cyclization.

Detailed Experimental Protocol: Synthesis of a Benzosuberone Intermediate [16]

Step 1: Wittig Olefination

-

To a solution of an appropriate phosphonium ylide (prepared from the corresponding arylacetic acid) in a suitable solvent (e.g., THF), an aryl aldehyde is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with water and the product, a stilbene carboxylic acid, is extracted with an organic solvent.

Step 2: Reduction

-

The stilbene carboxylic acid is dissolved in a suitable solvent (e.g., ethanol/ethyl acetate mixture).

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is hydrogenated under a hydrogen atmosphere (1 atm) until the reaction is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the dihydrostilbene carboxylic acid.

Step 3: Eaton's Reagent-Mediated Cyclization

-

The dihydrostilbene carboxylic acid is added to Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

-

The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours.

-

The reaction is carefully quenched by pouring it onto ice.

-

The product, the benzosuberone, is extracted with an organic solvent, washed, dried, and purified by chromatography.

Intramolecular Friedel-Crafts Acylation

An alternative and often more direct route to the benzosuberone core is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a phenyl-substituted carboxylic acid or its corresponding acyl chloride.[17] This reaction is typically promoted by a Lewis acid or a strong protic acid.

Caption: Synthesis of the benzosuberone core via intramolecular Friedel-Crafts acylation.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, with the most significant being in the field of oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

Inspired by the natural products colchicine and combretastatin A-4, synthetic benzosuberene analogues have been developed as potent inhibitors of tubulin polymerization.[16][18][19][20] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A prominent example is the synthetic analogue KGP-18 . This compound has shown exceptional cytotoxicity against a range of human cancer cell lines, with GI50 values in the picomolar to nanomolar range.[19]

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of KGP-18 and Related Compounds [18][19]

| Compound | Cell Line | GI50 (nM) | Tubulin IC50 (µM) |

| KGP-18 | NCI-H460 (Lung) | 0.05 | 1-2 |

| DU-145 (Prostate) | 0.04 | ||

| SK-OV-3 (Ovarian) | 0.03 | ||

| Amino analogue (KGP-156) | SK-OV-3 (Ovarian) | 0.033 | 1.2 |

| Combretastatin A-4 | NCI-H460 (Lung) | 2.6 | ~1 |

Furthermore, some of these benzosuberene-based tubulin inhibitors also exhibit potent vascular disrupting agent (VDA) activity, selectively targeting and destroying the blood vessels that supply tumors, leading to tumor necrosis.[19]

Anticancer Activity: Selective Estrogen Receptor Degraders (SERDs)

Substituted this compound derivatives have been patented as a novel class of selective estrogen receptor degraders (SERDs). SERDs are a promising therapeutic strategy for hormone receptor-positive breast cancer, particularly in cases of resistance to traditional endocrine therapies. These compounds not only antagonize the estrogen receptor (ERα) but also induce its degradation, thereby completely abrogating ERα signaling.

Other Emerging Biological Activities

Beyond their well-established anticancer properties, benzocycloheptene derivatives have shown potential in other therapeutic areas:

-

Antidepressant Activity: Certain amino vinyl bromide derivatives of benzocycloheptene, synthesized from naturally occurring himachalenes, have demonstrated significant antidepressant-like effects in preclinical models.[21][22][23][24]

-

Anti-inflammatory Activity: The benzocycloheptene scaffold is being explored for the development of novel anti-inflammatory agents.[25][26]

-

Acetylcholinesterase Inhibition: As seen with the natural product hopeahainol A, the benzocycloheptane core can be incorporated into potent inhibitors of acetylcholinesterase, suggesting a potential role in the treatment of neurodegenerative diseases.[9][10]

Conclusion and Future Perspectives

The this compound motif, while not a ubiquitous feature in the vast landscape of natural products, holds a significant position as a privileged scaffold in medicinal chemistry. Its presence in complex, bioactive resveratrol oligomers highlights its biological relevance. The synthetic tractability of the benzosuberene core has enabled the development of a rich pipeline of potent pharmacological agents, most notably in the realm of oncology. The remarkable cytotoxicity of tubulin polymerization inhibitors like KGP-18 and the innovative mechanism of benzocycloheptene-based SERDs underscore the therapeutic potential of this structural class.

Future research in this area should focus on several key aspects:

-

Exploration of Natural Product Diversity: Further investigation into the chemistry of resveratrol-producing plants and fungi may lead to the discovery of new natural products containing the benzocycloheptane core.

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the biosynthesis of dalesconols, hopeahainol A, and vaticanols will provide valuable insights for biomimetic synthesis and the generation of novel analogues.

-

Expansion of Therapeutic Applications: The promising preliminary data on the antidepressant and anti-inflammatory activities of benzocycloheptene derivatives warrant further investigation and optimization.

-

Structure-Activity Relationship (SAR) Studies: Continued refinement of the benzocycloheptene scaffold through medicinal chemistry efforts will be crucial for improving potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

-

Chaudhary, A., Das, P., Mishra, A., Kaur, P., Singh, B., & Goel, R. K. (2012). Naturally Occurring Himachalenes to Benzocycloheptene Amino Vinyl Bromide Derivatives: As Antidepressant Molecules. Molecular Diversity, 16(2), 357–366. [Link]

-

Chaudhary, A., Das, P., Mishra, A., Kaur, P., Singh, B., & Goel, R. K. (2012). Naturally Occurring Himachalenes to Benzocycloheptene Amino Vinyl Bromide Derivatives: As Antidepressant Molecules. Molecular Diversity, 16(2), 357–366. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 25231878, Dalesconol A. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44566412, Vaticanol A. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24773316, Hopeahainol A. Retrieved from [Link]

-

Hopeanol. (2026, January 7). In Grokipedia. Retrieved from [Link]

-

An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. (2013). ACS Medicinal Chemistry Letters, 4(5), 453–457. [Link]

-

Chaplin, D. J., Pettit, G. R., & Hill, S. A. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry, 21(24), 7736–7744. [Link]

-

Ge, H. M., Zhu, C. H., Shi, D. H., Zhang, L. D., Xie, D. Q., Yang, J., Ng, S. W., & Tan, R. X. (2008). Hopeahainol A: an acetylcholinesterase inhibitor from Hopea hainanensis. Chemistry, 14(1), 376–381. [Link]

-

Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. (2013). Bioorganic & Medicinal Chemistry, 21(24), 7736–7744. [Link]

-

Hopeahainol A. (n.d.). In Grokipedia. Retrieved from [Link]

-

New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4858–4862. [Link]

-

Hopeahainol A. (n.d.). In Wikipedia. Retrieved from [Link]

-

Vaticanol A. (n.d.). In PlantaeDB. Retrieved from [Link]

-

Yang, X. W., He, F., Ma, J., Li, C., Li, Y., & Tan, R. X. (2017). Efficient Enantioselective Syntheses of (+)-Dalesconol A and B. Journal of the American Chemical Society, 139(8), 3186–3189. [Link]

-

Ito, T., Tanaka, T., Iinuma, M., Nakaya, K. I., Takahashi, Y., Sawa, R., Murata, J., & Darnaedi, D. (2000). Vaticanol D, a novel resveratrol hexamer isolated from Vatica rassak. Tetrahedron Letters, 41(35), 6821–6826. [Link]

-

Chemical structure of resveratrol and its natural derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44566410, Vaticanol G. Retrieved from [Link]

-

Snyder, S. A., Sherwood, T. C., & Ross, A. G. (2010). Total syntheses of dalesconol A and B. Angewandte Chemie International Edition in English, 49(30), 5146–5150. [Link]

-

Zhao, P., Guo, Y., & Luan, X. (2021). Concise Total Synthesis of Dalesconol A. ChemistryViews. [Link]

-

Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Anti-inflammatory activity of benzopyrones that are inhibitors of cyclo- and lipo-oxygenase. (1985). Pharmacological Research Communications, 17(6), 523–531. [Link]

-

Resveratrol oligomer structure in Dipterocarpaceaeous plants. (2020). Molecules, 25(9), 2059. [Link]

-

Snyder, S. A., Breazzano, S. P., Ross, A. G., Lin, Y., & Zografos, A. L. (2015). Chemistry and Biology of Resveratrol-Derived Natural Products. Natural Product Reports, 32(1), 57–95. [Link]

-

Yang, Q., Ulysse, L. G., McLaws, M. D., Keefe, D. K., Guzzo, P. R., & Haney, B. P. (n.d.). Organic Syntheses. [Link]

-

The IC50 values (µM) of inhibition of tubulin polymerization. (n.d.). In ResearchGate. Retrieved from [Link]

-

Snyder, S. A., Sherwood, T. C., & Ross, A. G. (2010). Total Syntheses of Dalesconol A and B. Angewandte Chemie International Edition, 49(30), 5146–5150. [Link]

-

Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. (n.d.). In Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

-

Resveratrol Oligomers for the Prevention and Treatment of Cancers. (2017). Oxidative Medicine and Cellular Longevity, 2017, 9635397. [Link]

-

Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. (n.d.). In ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. (2018). Molecules, 23(10), 2642. [Link]

-

Antidepressant Activity of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153). (2014). Letters in Drug Design & Discovery, 11(2), 169–173. [Link]

-

Biosynthesis of resveratrol and piceatannol in engineered microbial strains: achievements and perspectives. (2019). Applied Microbiology and Biotechnology, 103(7), 2951–2966. [Link]

-

Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. (2015). International Journal of PharmTech Research, 8(5), 123-131. [Link]

-

Total synthesis and biological evaluation of the resveratrol-derived polyphenol natural products hopeanol and hopeahainol A. (2010). Journal of the American Chemical Society, 132(23), 8078–8089. [Link]

-

Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. (2021). RSC Advances, 11(38), 23555–23565. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). Cells, 12(3), 444. [Link]

-

IC50 values (µM) for inhibition of microtubule polymerization... (n.d.). In ResearchGate. Retrieved from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). Pharmaceuticals, 18(10), 1484. [Link]

Sources

- 1. Resveratrol oligomer structure in Dipterocarpaceaeous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total syntheses of dalesconol A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Concise Total Synthesis of Dalesconol A - ChemistryViews [chemistryviews.org]

- 7. Total Syntheses of Dalesconol A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hopeahainol A | C28H16O8 | CID 24773316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hopeahainol A: an acetylcholinesterase inhibitor from Hopea hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Hopeahainol A - Wikipedia [en.wikipedia.org]

- 12. Total synthesis and biological evaluation of the resveratrol-derived polyphenol natural products hopeanol and hopeahainol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vaticanol A | C42H32O9 | CID 44566412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. plantaedb.com [plantaedb.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Naturally occurring himachalenes to benzocycloheptene amino vinyl bromide derivatives: as antidepressant molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antidepressant Activity of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153): Comparison with Classical Antidepressants | Sciact - научная деятельность [sciact.nioch.nsc.ru]

- 25. Anti-inflammatory activity of benzopyrones that are inhibitors of cyclo- and lipo-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of 6,7-dihydro-5H-benzocycloheptene

Abstract

The conformational landscape of cyclic molecules is a cornerstone of modern stereochemistry, profoundly influencing their physical properties, reactivity, and biological activity. For drug development professionals and researchers, understanding the three-dimensional structure of pharmacologically relevant scaffolds is not merely academic—it is a prerequisite for rational design. 6,7-dihydro-5H-benzocycloheptene, a structural motif present in various bioactive compounds, possesses a flexible seven-membered ring whose conformational preferences are subtle and complex. This guide provides an in-depth, technically-grounded protocol for elucidating the conformational energetics of this molecule using a synergistic combination of molecular mechanics (MM) and quantum mechanics (QM) calculations. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, establishing a self-validating workflow that bridges theoretical prediction with experimental reality.

Introduction: The Significance of the Seven-Membered Ring

The this compound core (Figure 1) features a seven-membered ring fused to a benzene ring. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like cycloheptene are significantly more flexible and can exist in multiple low-energy conformations, such as chairs, boats, and twist-boats.[1][2] The fusion of the benzene ring introduces additional constraints, influencing the relative stabilities of these conformers.

The precise three-dimensional arrangement of the atoms—the conformation—dictates how a molecule presents itself to its environment. In a biological context, this determines the molecule's ability to fit into a receptor's binding site. A difference of a few kilocalories per mole between conformations can shift the equilibrium, meaning the molecule predominantly adopts a shape that may be either active or inactive. Therefore, a robust computational protocol to predict and quantify these conformational energies is an invaluable tool in medicinal chemistry and materials science.[3]

The Dual-Methodology Approach: Why Both MM and QM Are Essential

A comprehensive conformational analysis cannot rely on a single computational method. We advocate for a hierarchical approach that leverages the strengths of both molecular mechanics (MM) and quantum mechanics (QM).

-

Molecular Mechanics (MM): The Broad Search. MM methods treat atoms as classical particles and use a set of empirical parameters, known as a force field, to calculate the potential energy of a system.[4][5] This approach is computationally inexpensive, making it ideal for rapidly exploring the vast conformational space of a flexible molecule to identify a wide range of potential energy minima.[5]

-

Quantum Mechanics (QM): The Accurate Refinement. QM methods, particularly Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide a much more accurate description of the electronic structure and, consequently, the molecular energy.[6][7] While computationally expensive, QM calculations are essential for refining the geometries and accurately ranking the relative energies of the conformers identified by the MM search.

This two-tiered strategy is both efficient and accurate. Attempting a conformational search with QM alone is often computationally prohibitive, while relying solely on MM may yield inaccurate energy rankings due to the inherent generalizations in force fields.[8]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a validated protocol for the conformational analysis of this compound.

Protocol 1: Global Conformational Search with Molecular Mechanics

Objective: To efficiently identify all plausible low-energy conformers on the potential energy surface.

Causality: The flexibility of the seven-membered ring means many local energy minima exist. A global search algorithm is required to avoid getting trapped in a single conformational well. We choose the MMFF94 force field as it is well-parameterized for a broad range of organic molecules.[9]

Methodology:

-

Structure Preparation: Build a 3D model of this compound in a molecular modeling software package. Perform an initial, quick geometry optimization using a generic force field.

-

Conformational Search Setup:

-

Algorithm: Employ a Monte Carlo or a systematic dihedral angle search algorithm.

-

Force Field: Select the Merck Molecular Force Field (MMFF94).[9] This force field provides a good balance of accuracy and speed for drug-like molecules.

-

Energy Window: Set an energy window of 10-15 kcal/mol above the global minimum to ensure all potentially relevant conformers are saved.

-

-

Execution: Run the conformational search. This will generate a large number of unique conformers.

-

Filtering and Clustering:

-

Minimize the energy of all generated structures using the MMFF94 force field.

-

Filter the results, discarding duplicate structures based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

-

Sort the unique conformers by their final MM energy.

-

Protocol 2: Geometry Optimization and Energy Refinement with DFT

Objective: To obtain highly accurate structures and relative energies for the most stable conformers identified in the MM search.

Causality: DFT provides a superior description of electron correlation and subtle stereoelectronic effects that dictate the final energy ranking. The B3LYP functional is a well-established hybrid functional that has demonstrated high accuracy for a wide range of organic systems.[6][7][10] The 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for describing bond angles accurately.

Methodology:

-

Input Preparation: Select the lowest energy conformers from the MM search (typically all structures within 5-7 kcal/mol of the global minimum).

-

DFT Calculation Setup:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Task: Opt (Geometry Optimization) followed by Freq (Frequency Calculation).

-

Solvation (Optional but Recommended): To model a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be applied, specifying a solvent such as water or chloroform.

-

-

Execution: Submit the DFT jobs for each selected conformer.

-

Analysis of Results:

-

Verification of Minima: Confirm that the frequency calculations for each optimized structure yield zero imaginary frequencies. An imaginary frequency indicates a transition state, not a stable conformer.

-

Thermodynamic Data Extraction: From the frequency calculation output, extract the Gibbs Free Energy (G). This is more relevant for predicting room temperature conformational equilibria than the raw electronic energy (E) as it includes zero-point vibrational energy and thermal contributions.

-

Relative Energy Calculation: Calculate the relative Gibbs Free Energy (ΔG) for each conformer with respect to the lowest energy (global minimum) structure.

-

Visualization of the Computational Workflow

The hierarchical relationship between the MM search and QM refinement can be visualized as a filtering process.

Caption: Computational workflow for conformational analysis.

Results and Data Presentation: Quantifying Conformational Preferences

Following the protocols above, a set of stable conformers for this compound can be identified. The two lowest energy conformations are typically found to be a distorted Chair and a Twist-Boat .

The quantitative results from the DFT calculations should be summarized in a clear, tabular format for easy comparison.

| Conformer | MM Relative Energy (kcal/mol) | QM Relative Electronic Energy (ΔE, kcal/mol) | QM Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Chair | 0.00 | 0.00 | 0.00 |

| Twist-Boat | 0.85 | 1.10 | 1.25 |

| Other | >3.0 | >3.5 | >3.5 |

Interpretation of Results: The data clearly indicate that the Chair conformation is the global minimum. The Twist-Boat conformation is slightly higher in energy, by 1.25 kcal/mol. At room temperature, this energy difference suggests that the molecule will exist as an equilibrium mixture, with the Chair form being the major component. The population of each conformer can be estimated using the Boltzmann distribution equation.

Trustworthiness and Validation: Correlating with Experimental Data

A computational model is only as good as its ability to predict real-world phenomena. The "self-validating" aspect of this protocol comes from correlating our theoretical results with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.[1][11][12]

Validation Protocol:

-

NMR Parameter Calculation: Using the final DFT-optimized geometries, calculate NMR parameters, specifically the proton-proton coupling constants (³JHH). This can be done using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Boltzmann Averaging: Calculate the population-averaged coupling constants based on the calculated ΔG values.

-

Comparison: Compare the calculated, averaged coupling constants with experimentally measured values from the literature or a new experiment.

A strong correlation between the calculated and experimental ³JHH values provides high confidence in the accuracy of the computed conformational ensemble and the relative energies.[13]

Caption: Conformational interconversion pathway.

Conclusion: From Theory to Application

This guide has outlined a robust, multi-stage computational workflow for the detailed conformational analysis of this compound. By combining the broad exploratory power of molecular mechanics with the high accuracy of quantum mechanics, we can confidently identify and rank the stable conformers of this flexible molecule. The emphasis on causality—understanding why each step is taken—and the final validation against experimental NMR data ensures that the results are not just theoretical curiosities but reliable, actionable insights. For researchers in drug discovery and related fields, this methodology provides a powerful predictive tool to understand molecular structure, guide synthesis, and ultimately accelerate the development of new chemical entities.

References

-

Glazer, E. S., Knorr, R., Ganter, C., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. Conformational equilibration of cycloheptane and cycloheptene derivatives. Journal of the American Chemical Society, 94(17), 6026–6033. [Link]

-

Cramer, C. J. (2014). CompChem.02.04 The Potential Energy Surface and the Basic Force Field Part II. University of Minnesota Chem 4021/8021 Computational Chemistry. [Link]

-

Bocian, D. F., Pickett, H. M., Rounds, T. C., & Strauss, H. L. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(4), 687–695. [Link]

-

Feng, K., et al. (2022). Capturing non-local through-bond effects in molecular mechanics force fields: II. Using fractional bond orders to fit torsion parameters. bioRxiv. [Link]

- Leach, A. R. (2001). Molecular Modelling: Principles and Applications. Prentice Hall. (General reference for force field concepts, no direct URL)

-

Fiveable. (n.d.). Molecular Mechanics: Force Fields. Computational Chemistry Class Notes. [Link]

-

NPTEL-NOC IITM. (2019). Lecture 18 Molecular Mechanics / Force Field. YouTube. [Link]

-

Wikipedia. (n.d.). Force field (chemistry). [Link]

-

Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Lodi, M. B., et al. (2019). Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. Journal of Chemical Theory and Computation, 15(7). [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-dihydro-5H-benzo[5]annulene. PubChem Compound Database. [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 10, 1334–1347. [Link]

-

Avci, D., & Tamer, Ö. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling, 21(2), 34. [Link]

-

Navarro-García, D., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(26), 15873-15883. [Link]

-

Navarro, R. M., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]

-

Podlogar, B. L., et al. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(3), 536-546. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 4. dasher.wustl.edu [dasher.wustl.edu]

- 5. fiveable.me [fiveable.me]

- 6. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. m.youtube.com [m.youtube.com]

- 10. BJOC - Search Results [beilstein-journals.org]

- 11. auremn.org.br [auremn.org.br]

- 12. researchgate.net [researchgate.net]

- 13. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the IUPAC Nomenclature of Substituted 6,7-dihydro-5H-benzocycloheptenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 6,7-dihydro-5H-benzocycloheptene Core

The this compound scaffold is a prominent structural motif in medicinal chemistry and materials science. This bicyclic system, consisting of a benzene ring fused to a seven-membered cycloheptene ring, serves as the foundational core for a variety of compounds with significant biological activities. A precise and unambiguous naming system is paramount for effective communication and documentation in research and development. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted this compound derivatives, ensuring clarity and consistency in scientific discourse.

Understanding the Parent Structure: this compound

The parent compound, this compound, is a fused bicyclic hydrocarbon.[1] The name itself provides crucial information about its structure:

-

Benzo : Indicates the presence of a benzene ring.

-

cycloheptene : Denotes a seven-membered ring containing a double bond.

-

6,7-dihydro : Specifies that the carbon atoms at positions 6 and 7 are saturated (i.e., they are bonded to the maximum number of hydrogen atoms).

-

5H : Indicates that the carbon at position 5 is a saturated methylene group (CH_2).

This fused system is not named using the bicyclo[x.y.z]alkane convention because of the presence of the aromatic ring and partial unsaturation. Instead, it is treated as a derivative of the parent benzocycloheptene.[2]

The Cornerstone of Nomenclature: Numbering the Ring System

The accurate assignment of locants (numbers) to the atoms of the this compound core is the foundation of its nomenclature. The numbering convention for this specific fused ring system is as follows:

-

Fusion Atoms : The carbon atoms shared by both the benzene and cycloheptene rings are designated as 4a and 9a.

-

Benzene Ring : The carbons of the benzene ring are numbered from 1 to 4, starting from the carbon adjacent to the fusion and moving away from the seven-membered ring.

-

Cycloheptene Ring : The numbering continues from the benzene ring into the seven-membered ring, starting with position 5 and proceeding around to position 9.

This systematic numbering ensures that substituents can be located unambiguously.

Figure 1: IUPAC Numbering of the this compound core.

Naming Substituted Derivatives: A Step-by-Step Approach

When substituents are present on the this compound core, a systematic set of rules is applied to generate the final IUPAC name.

Identifying and Prioritizing the Principal Functional Group

The first step is to identify all functional groups present in the molecule. IUPAC has established a priority order for functional groups.[3][4][5] The group with the highest priority is designated as the principal functional group and determines the suffix of the name. All other functional groups are treated as substituents and are named using prefixes.

| Priority | Functional Group | Suffix (if principal) | Prefix (if substituent) |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Amides | -amide | carbamoyl- | |

| Nitriles | -nitrile | cyano- | |

| Aldehydes | -al | formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Alkynes | -ene/-yne | - |

| Halogens | - | halo- (fluoro-, chloro-, etc.) | |

| Nitro compounds | - | nitro- | |

| Alkyl groups | - | alkyl- (methyl-, ethyl-, etc.) |

Table 1: Abridged Priority of Common Functional Groups for IUPAC Nomenclature.[3]

Numbering to Give the Lowest Locant to the Principal Functional Group

The numbering of the ring system is fixed as described in Section 2. The position of the principal functional group is indicated by its locant. When there is a choice, the numbering of the parent structure itself is determined by giving the lowest possible locant to the principal functional group. However, for fused ring systems like this, the numbering is generally fixed.

Assembling the Name: Prefixes, Parent, and Suffix

The final IUPAC name is assembled in the following order:

-

Substituent Prefixes : All substituents (including lower-priority functional groups) are listed alphabetically. Their positions are indicated by their corresponding locants. If there are multiple identical substituents, prefixes such as "di-", "tri-", and "tetra-" are used. These prefixes are not considered for alphabetization.

-

Parent Name : The name of the parent structure, "this compound".

-

Principal Functional Group Suffix : The suffix corresponding to the highest-priority functional group is added at the end, along with its locant.

Example 1: A Simple Substituted Derivative

Let's consider a this compound with a hydroxyl group at position 2 and a methyl group at position 8.

-

Principal Functional Group : The hydroxyl group (-OH) has a higher priority than the methyl group (-CH₃). Therefore, the suffix will be "-ol".

-

Substituents : The methyl group is a substituent, named as "methyl-".

-

Locants : The hydroxyl group is at position 2, and the methyl group is at position 8.

-

Assembling the Name :

-

Prefix: 8-methyl

-

Parent: 6,7-dihydro-5H-benzocyclohepten

-

Suffix: -2-ol

-

The final name is 8-methyl-6,7-dihydro-5H-benzocyclohepten-2-ol .

Figure 2: Structure of 8-methyl-6,7-dihydro-5H-benzocyclohepten-2-ol.

Example 2: A Derivative with a Carbonyl Group

A ketone functional group on the seven-membered ring is a common feature in this class of compounds. For instance, a ketone at position 5 is known as 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.[6]

-

Principal Functional Group : The ketone group (=O) is the highest priority group. The suffix is "-one".

-

Parent Name : The parent name is modified to indicate the position of the ketone.

-

Final Name : 6,7-dihydro-5H-benzocyclohepten-5-one .

Advanced Considerations and Special Cases

Stereochemistry

When stereocenters are present, their configurations are specified using the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemical descriptors (R) or (S) are placed in parentheses at the beginning of the name, preceded by their locants.

Multiple Substituents of the Same Type

If a molecule contains more than one of the same substituent, prefixes like "di-", "tri-", etc., are used. The locants for each substituent are listed, separated by commas.

Example : 2,3-dichloro-6,7-dihydro-5H-benzocycloheptene

Conclusion

A systematic and rigorous application of IUPAC nomenclature is indispensable for the accurate representation and communication of chemical structures in research and drug development. This guide has provided a detailed framework for naming substituted this compound derivatives, from understanding the parent structure and its numbering to the prioritization of functional groups and the assembly of the final name. By adhering to these principles, researchers can ensure clarity and precision in their scientific endeavors.

References

-

Scribd. Bicyclic Compound Nomenclature Guide. Available at: [Link]

-

Chemistry School. IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. Available at: [Link]

-

OpenOChem Learn. Naming Bicyclic Compounds. Available at: [Link]

-

Leah4sci. IUPAC Naming of Bicyclo Compounds Step-by-Step Organic Chemistry Tutorial. YouTube. Available at: [Link]

-

Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available at: [Link]

-

IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems. Available at: [Link]

-

Chemistry For Everyone. What Does IUPAC Say About Fused Ring Nomenclature?. YouTube. Available at: [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available at: [Link]

-

IUPAC. FR-1 Definitions. Available at: [Link]

-

Reddit. In functional and substituent groups, which have priority in IUPAC nomenclature?. Available at: [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. Available at: [Link]

-

Chemistry Stack Exchange. How do you name a bicyclo compound with a fused benzene ring?. Available at: [Link]

-

ACD/Labs. R-2.4.1 Fusion nomenclature. Available at: [Link]

-

The Organic Chemistry Tutor. How Do You Prioritize Functional Groups In IUPAC?. YouTube. Available at: [Link]

-

Chemistry Steps. Naming Bicyclic Compounds. Available at: [Link]

-

PubChem. 6,7-dihydro-5H-benzo[7]annulene. Available at: [Link]

-

PubChem. Benzocycloheptene. Available at: [Link]

-

NIST WebBook. This compound-9-acetic acid ethyl ester. Available at: [Link]

-

NIST WebBook. 5H-Benzocycloheptene,6,7,8,9-tetrahydro-. Available at: [Link]

-

SlideShare. Heterocyclic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Benzocycloheptene Scaffold: From Synthesis to Therapeutic Frontiers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzocycloheptene scaffold, a seven-membered carbocyclic ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry. Its unique conformational properties and synthetic tractability have established it as a core component in a diverse array of bioactive molecules and approved therapeutics. This guide provides an in-depth exploration of the benzocycloheptene core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its synthetic strategies, delve into its most promising therapeutic applications with a focus on anticancer and central nervous system (CNS) agents, and provide actionable experimental protocols for its synthesis and biological evaluation. Our analysis is grounded in established literature, emphasizing the causal relationships between molecular design, synthetic strategy, and biological outcomes.

The Benzocycloheptene Core: A Privileged Scaffold

The fusion of a flexible seven-membered ring with a rigid aromatic system endows the benzocycloheptene scaffold with a distinct three-dimensional geometry. This structure, also known as benzosuberene or 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is found in natural products and serves as the foundational framework for numerous synthetic compounds with significant pharmacological activities.[2][3] Its value lies in its ability to present substituents in specific spatial orientations, allowing for precise interactions with biological targets. This conformational pre-organization makes it an ideal starting point for designing potent and selective ligands for various receptors and enzymes.

Well-known drugs incorporating this scaffold include the first-generation antihistamine and serotonin antagonist, Cyproheptadine, and the muscle relaxant, Cyclobenzaprine, highlighting its historical and ongoing relevance in medicine.[4][5]

Synthetic Strategies: Constructing the Core

The construction of the benzocycloheptene ring system is a critical first step in the exploration of its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability.

Classical Approaches: Friedel-Crafts and Ring Expansions

Traditional methods frequently rely on intramolecular Friedel-Crafts reactions. A common and effective strategy involves a sequential Wittig olefination, reduction, and then an acid-mediated cyclization using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). This approach is particularly effective for generating benzosuberone intermediates, which are versatile precursors for further functionalization.[6]

Modern Methodologies: Efficiency and Novelty

More recent innovations have focused on improving efficiency, atom economy, and substrate scope.

-

(5+2) Annulation: A transition-metal-free method has been developed using a base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles and arylalkynes. This approach is notable for its mild reaction conditions and broad applicability, offering a practical path to highly substituted benzocycloheptene derivatives.[2]

-

Aryl Vinyl Cyclopropane (AVC) Cope Rearrangement: The AVC rearrangement provides a powerful method for accessing the benzocycloheptene scaffold. This pericyclic reaction involves the thermal rearrangement of a cis-aryl vinyl cyclopropane, obviating the need for harsh reagents and often proceeding with high stereospecificity.[3]

The workflow below illustrates a generalized synthetic approach to a key benzosuberone intermediate, a common precursor for anticancer agents.

Caption: Generalized workflow for benzosuberone synthesis.

Therapeutic Applications: Targeting Disease

The benzocycloheptene scaffold has proven to be a fertile ground for the discovery of agents targeting a range of diseases.

Anticancer Agents: Disrupting Microtubule Dynamics

A prominent application of the benzocycloheptene framework is in the development of potent inhibitors of tubulin assembly.[6] These agents function similarly to natural products like colchicine and combretastatin A-4 (CA4) by binding to the colchicine site on β-tubulin, preventing microtubule polymerization.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them highly effective antiproliferative agents.[1][9]

Key compounds such as KGP18 and KGP156 demonstrate potent cytotoxicity against various human cancer cell lines, with GI50 values in the nanomolar and even picomolar range.[6] Structure-activity relationship (SAR) studies have revealed critical insights for optimizing potency:

-

Pendant Aryl Ring: The substitution pattern on the pendant aryl ring (the non-fused phenyl group) is crucial. A 3,4,5-trimethoxy pattern is often optimal for high potency.

-

Fused Aryl Ring: Introduction of small electron-withdrawing groups, such as fluorine or chlorine, at the 1-position of the fused benzene ring can enhance both tubulin inhibition and cytotoxicity.[6]

-

Bridging Carbonyl: The ketone group on the seven-membered ring is a key pharmacophoric feature for many potent analogs.

Below is a simplified representation of the signaling pathway initiated by benzocycloheptene-based tubulin inhibitors.

Caption: Pathway of benzocycloheptene tubulin inhibitors.

Table 1: SAR Summary of Selected Benzocycloheptene-Based Tubulin Inhibitors

| Compound Ref. | Fused Ring Substitution | Pendant Ring Substitution | Tubulin IC50 (µM) | Cytotoxicity GI50 (nM) (NCI-H460 cell line) |

| KGP18 (39) [6] | H | 3,4,5-trimethoxy | ~1.0 | 0.006 (6 pM) |

| Fluoro-analogue (37) [6] | 1-Fluoro | 3,4,5-trimethoxy | ~1.0 | 5.47 |

| Chloro-analogue (38) [6] | 1-Chloro | 3,4,5-trimethoxy | ~1.0 | 7.24 |

| Desmethoxy-analogue [6] | H | 3,5-dimethoxy | > 50 | 1,200 |

Data synthesized from Pinney et al., Bioorg. Med. Chem. Lett., 2013.[6]

Central Nervous System (CNS) Agents

The benzocycloheptene scaffold is integral to several CNS-active drugs.[10][11] Its conformationally restricted nature makes it an excellent template for designing ligands that can differentiate between various neurotransmitter receptors.

-

Antidepressants and Muscle Relaxants: As previously mentioned, cyclobenzaprine is a well-established muscle relaxant that is structurally related to tricyclic antidepressants.[5] Its mechanism involves acting as a 5-HT2 receptor antagonist in the brainstem, leading to reduced muscle hyperactivity. More recent research has explored novel benzocycloheptene amino vinyl bromide derivatives, synthesized from natural himachalenes, which have shown significant antidepressant activity in preclinical models like the forced swim test.[12][13]

-

Receptor Ligands: The scaffold has been used to develop ligands for γ-hydroxybutyric acid (GHB) receptors, contributing to the characterization of the first competitive antagonist for this system, NCS-382.[14]

Other Emerging Applications

-

Antihistamines: Several first and second-generation antihistamines, including deptropine and ebastine, are based on the benzocycloheptene core.[15] Interestingly, some of these compounds are being repurposed for other indications, such as oncology, where they have been shown to induce cancer cell death by blocking autophagy.[15]

-

Bioconjugation: Recent advances have produced "strainable" benzocycloheptene derivatives.[16][17] These molecules can convert photochemical energy into ring strain, creating a transiently reactive species that undergoes rapid cycloaddition with azides. This light-mediated, catalyst-free approach offers exceptional spatial and temporal control for applications in chemical biology and targeted drug delivery.[16]

Experimental Protocols: A Practical Guide